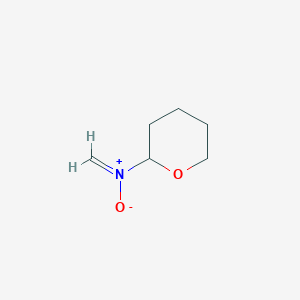
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is a heterocyclic organic compound. It features a six-membered ring containing one oxygen atom and one nitrogen atom, with the nitrogen atom bonded to a methylene group and an oxide group. This compound is part of the broader class of pyran derivatives, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide typically involves the hydrogenation of dihydropyran derivatives. One common method is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process converts the double bonds in dihydropyran to single bonds, resulting in the formation of the tetrahydropyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and high-pressure hydrogenation systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amine derivatives with different functional groups.
Applications De Recherche Scientifique
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism by which 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
2H-Pyran: Another related compound with a six-membered ring but with different functional groups.
Uniqueness
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
105834-64-8 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-(oxan-2-yl)methanimine oxide |
InChI |
InChI=1S/C6H11NO2/c1-7(8)6-4-2-3-5-9-6/h6H,1-5H2 |
Clé InChI |
VTBRACRNWPOZNT-UHFFFAOYSA-N |
SMILES canonique |
C=[N+](C1CCCCO1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
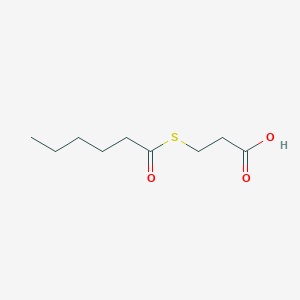
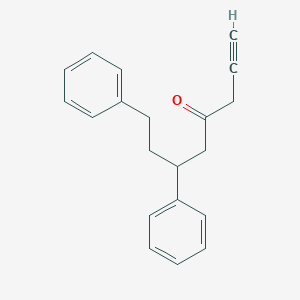
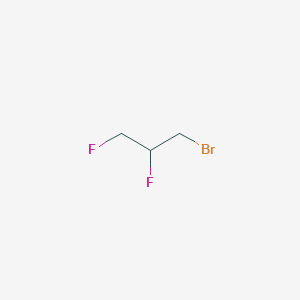

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
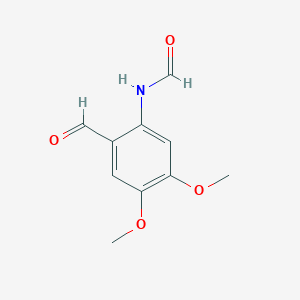
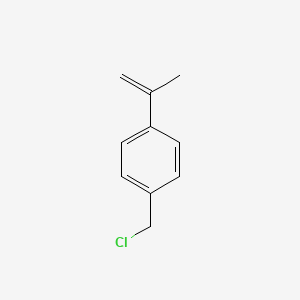

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)

![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
